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Compound of Interest

Compound Name: 5-0O-DMT-2'-O-TBDMS-Ac-rC

cat. No.: B180004

An In-depth Technical Guide to 5'-O-DMT-2'-O-TBDMS-N-acetyl-cytidine (Ac-rC)
CAS Number: 121058-85-3

This guide provides a comprehensive overview of 5'-0-(4,4'-Dimethoxytrityl)-2'-O-(tert-
butyldimethylsilyl)-N-acetyl-cytidine (5'-O-DMT-2'-O-TBDMS-Ac-rC), a crucial protected
ribonucleoside for the chemical synthesis of RNA. It is intended for researchers, scientists, and
professionals in the field of drug development and nucleic acid chemistry.

Core Concepts and Properties

5'-O-DMT-2'-O-TBDMS-Ac-rC is a chemically modified cytidine ribonucleoside. The protecting
groups attached to it are essential for its function as a monomer unit in the solid-phase
synthesis of RNA oligonucleotides.[1] These modifications prevent unwanted side reactions
during the synthesis process. The key protecting groups are:

o 5'-O-Dimethoxytrityl (DMT): An acid-labile group that protects the 5'-hydroxyl function. Its
removal at the beginning of each synthesis cycle allows for the stepwise addition of the next
nucleotide.

o 2'-O-tert-Butyldimethylsilyl (TBDMS): A bulky silyl ether that shields the 2'-hydroxyl group,
preventing phosphoramidite reaction at this position and potential chain cleavage during
synthesis.[2] It is stable throughout the synthesis cycles and is removed post-synthesis using
a fluoride-based reagent.[2]

o N-Acetyl (Ac): A base-labile group protecting the exocyclic amino group of the cytidine base.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b180004?utm_src=pdf-interest
https://www.benchchem.com/product/b180004?utm_src=pdf-body
https://www.benchchem.com/product/b180004?utm_src=pdf-body
https://www.medchemexpress.com/5-o-dmt-2-o-tbdms-ac-rc.html
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_5_O_DMT_2_O_TBDMS_N_Bz_Adenosine_in_Solid_Phase_RNA_Synthesis.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_5_O_DMT_2_O_TBDMS_N_Bz_Adenosine_in_Solid_Phase_RNA_Synthesis.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180004?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

This strategic placement of protecting groups allows for the regioselective formation of
phosphodiester bonds at the 3'-position during automated solid-phase oligonucleotide
synthesis.[3]

Physicochemical Properties

Property Value Reference
CAS Number 121058-85-3 [4]
Molecular Formula C38H47N308Si [1]
Molecular Weight 701.88 g/mol [1]
Appearance White to off-white solid
N Soluble in DMSO, Acetonitrile,

Solubility

DMF

2-8°C under an inert
Storage

atmosphere

Synthesis of 5'-O-DMT-2'-O-TBDMS-Ac-rC

The selective protection of the 2'-hydroxyl group is a critical step in the synthesis of
ribonucleoside monomers. A highly effective method utilizes an organocatalyst to achieve high
regioselectivity, avoiding complex multi-step protection/deprotection strategies.[5]

Experimental Protocol: Organocatalytic 2'-O-Silylation

This protocol describes the selective silylation of N-acetyl-5-O-DMT-cytidine.
Materials:
e N-acetyl-5'-O-DMT-cytidine

o Organocatalyst (e.g., (2R,4S)-3-((R)-Cyclopentyl(1-methyl-1H-imidazol-2-yl)methyl)-4-
isopropyl-2-methoxyoxazolidine)[5]

» N,N-diisopropylethylamine (DIPEA)
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tert-butyldimethylsilyl chloride (TBDMS-CI)

Anhydrous Tetrahydrofuran (THF)

Methanol

Ethyl acetate

Silica gel

Procedure:

e In an oven-dried round-bottom flask under an inert atmosphere, combine N-acetyl-5-O-DMT-
cytidine (1 equivalent), the organocatalyst (0.2 equivalents), and a catalytic amount of N,N-
diisopropylethylamine hydrochloride.

¢ Add anhydrous THF to dissolve the reactants.

o Add DIPEA (1.5 equivalents) and a solution of TBDMS-CI (2.0 equivalents) in anhydrous
THF.

 Allow the reaction to stir at room temperature for 48 hours.[5]

e Quench the reaction by adding DIPEA (1.0 equivalent) and methanol (2.0 equivalents), and
stir for 1 minute.

« Filter the mixture through a pad of silica gel using ethyl acetate to remove salts.

o Concentrate the filtrate under reduced pressure.

o Purify the crude product by silica gel column chromatography to yield 5'-O-DMT-2'-O-
TBDMS-Ac-rC as a foamy solid.

Expected Yield and Purity:
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Parameter Value Reference
Yield ~95% [5]
Selectivity (2'-O- vs 3'-O-) >98:2 [5]
Purity (HPLC) >98% [5]

Role in Solid-Phase RNA Synthesis

For incorporation into a growing RNA chain, the 5'-O-DMT-2'-O-TBDMS-Ac-rC nucleoside is
first converted into its 3'-phosphoramidite derivative. The most common phosphitylating agent
is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. The resulting phosphoramidite, 5'-O-
DMT-2'-O-TBDMS-Ac-rC-3'-CE-phosphoramidite (CAS: 121058-88-6), is the active building

block used in automated synthesizers.

The RNA Synthesis Cycle

The synthesis of RNA oligonucleotides is a cyclical process, with each cycle adding one
nucleotide. The four key steps are detritylation, coupling, capping, and oxidation.[6]

Solid Support
with first Nucleoside
Y

Full-Length Protected RNA

Click to download full resolution via product page

Experimental Protocol: Solid-Phase RNA Synthesis (1
pmol scale)

Reagents:
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e Phosphoramidites: 0.1 M solution of 5'-O-DMT-2'-O-TBDMS protected phosphoramidites (A,
G, C, U) in anhydrous acetonitrile.

e Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.[6]
e Deblocking Solution: 3% Trichloroacetic Acid (TCA) in dichloromethane.[6]

o Capping Reagent A: Acetic anhydride/2,6-lutidine/THF (1:1:8 v/v/v).[6]

e Capping Reagent B: 16% N-Methylimidazole in THF.[6]

e Oxidizing Solution: 0.02 M lodine in THF/Pyridine/Water.[6]

e Washing Solution: Anhydrous acetonitrile.

Procedure (Automated Synthesizer Cycle):

» Detritylation: The solid support is treated with the deblocking solution to remove the 5-DMT
group, exposing the 5'-hydroxyl group. The support is then washed thoroughly with
acetonitrile.

e Coupling: The 5'-O-DMT-2'-O-TBDMS-Ac-rC phosphoramidite solution and the activator
solution are delivered simultaneously to the synthesis column. The reaction proceeds for 3-6
minutes to form a phosphite triester linkage.[7]

o Capping: Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping
solutions to prevent the formation of deletion mutants.

o Oxidation: The unstable phosphite triester is oxidized to a stable pentavalent phosphotriester
using the oxidizing solution.

Repeat: This cycle is repeated for each nucleotide in the desired sequence.

Post-Synthesis Deprotection and Purification

After synthesis, the RNA oligonucleotide is cleaved from the solid support, and all protecting
groups are removed in a two-step process.
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Experimental Protocol: Cleavage and Deprotection

Part A: Cleavage and Base/Phosphate Deprotection

o Transfer the solid support from the synthesis column to a sterile, sealable vial.
e Add a solution of ammonium hydroxide/40% methylamine (1:1, v/v) (AMA).

» Heat the sealed vial at 65°C for 15-20 minutes.[2]

» Cool the vial, and transfer the supernatant containing the cleaved, partially deprotected RNA
to a new tube. Evaporate to dryness.

Part B: 2'-O-TBDMS Group Removal

Dissolve the dried RNA pellet in anhydrous DMSO.

Add triethylamine (TEA) and triethylamine trinydrofluoride (TEA-3HF).

Incubate the reaction at 65°C for 2.5 hours.[6]

Quench the reaction with an appropriate quenching buffer.

The crude RNA is then purified, typically by HPLC or polyacrylamide gel electrophoresis
(PAGE).

Characterization and Quality Control

Ensuring the purity and structural integrity of 5'-O-DMT-2'-O-TBDMS-Ac-rC and its
phosphoramidite derivative is critical for successful RNA synthesis.

Spectroscopic Data

While a specific spectrum for the title compound is not readily available, the expected NMR
signals can be inferred from related structures.
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Phosphoramidite

Technique Nucleoside (Ac-rC) Reference
(Ac-rC-CE)
Complex spectrum
showing characteristic o
_ Similar to the
signals for DMT (6.8- ) )
) nucleoside, with
7.4 ppm), ribose (4.0- N )
1H NMR additional signals for [8]
6.0 ppm), Acetyl
the cyanoethyl and
(around 2.1 ppm), and -
diisopropyl groups.
TBDMS (0.0-0.9 ppm)
protons.
A pair of
diastereomeric signals
in the range of 148-
3P NMR Not applicable. 152 ppm. The [9]
absence of signals
around O ppm
indicates high purity.
Confirms the Confirms the
ESI-MS molecular weight molecular weight [10]
(701.88 g/mol). (902.10 g/mol).
Applications

5'-0O-DMT-2'-O-TBDMS-Ac-rC is a fundamental building block for the synthesis of a wide array
of RNA molecules for research, diagnostic, and therapeutic applications.[2] These include:

siRNA (small interfering RNA): For gene silencing studies and RNAi-based therapeutics.
CRISPR guide RNAs (gRNA): For gene editing applications.
Ribozymes and Aptamers: Catalytic RNA molecules and high-affinity binding ligands.

MRNA: For vaccine development and protein replacement therapies.

© 2025 BenchChem. All rights reserved.

7/9 Tech Support


https://www.rsc.org/suppdata/cc/b4/b411451e/b411451e.pdf
https://www.benchchem.com/pdf/Spectroscopic_Purity_Analysis_of_5_O_DMT_2_TBDMS_Uridine_A_Comparative_Guide_for_Oligonucleotide_Synthesis.pdf
https://www.sigmaaldrich.com/US/en/product/sigma/c213000
https://www.benchchem.com/product/b180004?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_5_O_DMT_2_O_TBDMS_N_Bz_Adenosine_in_Solid_Phase_RNA_Synthesis.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180004?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Modified RNA: Synthesis of RNA containing specific labels (e.g., fluorescent dyes) for
structural and functional analysis.[11]

The use of this well-protected monomer ensures the high-fidelity synthesis required for these
demanding applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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